![molecular formula C17H13N3O3 B1387383 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid CAS No. 1172917-35-9](/img/structure/B1387383.png)
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a pyridine group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with malononitrile to form an intermediate, which is then cyclized with a pyridine derivative under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine and pyrimidine rings can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted methoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new biological probes and imaging agents.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: A simpler aromatic aldehyde with a methoxy group.
Pyrimidine derivatives: Compounds containing the pyrimidine ring structure.
Pyridine derivatives: Compounds containing the pyridine ring structure.
Uniqueness: 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid is unique due to its combination of the pyrimidine and pyridine rings with a methoxyphenyl group. This combination provides distinct chemical properties and reactivity compared to simpler derivatives of these rings.
Biological Activity
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid, also known by its CAS number 1172917-35-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 307.31 g/mol. Its structure features a pyrimidine core substituted with a methoxyphenyl and a pyridinyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures to this compound. For instance, compounds containing pyrimidine and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a comparative study, several pyrimidine derivatives were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.12 |
Similar Compound A | A549 | 0.03 |
Similar Compound B | HepG2 | 0.09 |
These findings suggest that the methoxy substitution may enhance the compound's interaction with biological targets involved in cancer proliferation .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer. Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .
Neuroprotective Effects
Emerging research has also explored the neuroprotective potential of pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
Neuroprotective Study
In a study assessing AChE inhibition, this compound showed promising results compared to established inhibitors:
Compound | AChE IC50 (µM) |
---|---|
This compound | 20.15 |
Donepezil (Standard) | 4.82 |
This suggests that while the compound has some inhibitory action on AChE, it may require further optimization to enhance its efficacy .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-13-4-2-12(3-5-13)16-19-10-14(17(21)22)15(20-16)11-6-8-18-9-7-11/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMJWGYPIAZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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